molecular formula C24H24Cl2N2O5 B5361668 (4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-5-(3-chlorophenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-5-(3-chlorophenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

Cat. No.: B5361668
M. Wt: 491.4 g/mol
InChI Key: KIVJYMIFCNTYNH-LSDHQDQOSA-N
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Description

(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-5-(3-chlorophenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Properties

IUPAC Name

(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-5-(3-chlorophenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2N2O5/c1-32-19-6-5-16(14-18(19)26)22(29)20-21(15-3-2-4-17(25)13-15)28(24(31)23(20)30)8-7-27-9-11-33-12-10-27/h2-6,13-14,21,29H,7-12H2,1H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVJYMIFCNTYNH-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=CC=C4)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=CC=C4)Cl)/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-5-(3-chlorophenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione involves several steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorophenyl groups: This step involves the use of chlorinated aromatic compounds and suitable coupling reactions.

    Addition of the morpholin-4-ylethyl group: This step requires the use of morpholine derivatives and appropriate alkylation reactions.

    Final functionalization: The hydroxymethylidene and methoxyphenyl groups are introduced through specific functionalization reactions, often involving selective protection and deprotection steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-5-(3-chlorophenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by different groups.

    Addition: Addition reactions can introduce new groups to the compound, potentially enhancing its functionality.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-5-(3-chlorophenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a potential candidate for biochemical studies.

    Medicine: Its potential pharmacological properties could be explored for the development of new drugs or therapeutic agents.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-5-(3-chlorophenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.

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